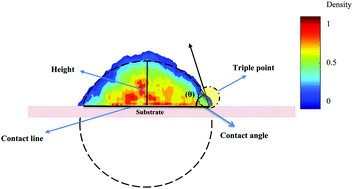Molecular investigation of evaporation of biodroplets containing single-strand DNA on graphene surface†
Physical Chemistry Chemical Physics Pub Date: 2018-01-15 DOI: 10.1039/C7CP07932J
Abstract
In this study, the water droplet behaviour of four different types of single-strand DNA with homogeneous base sequence on a graphene substrate during evaporation of the droplet was investigated using molecular dynamics (MD) simulation. The simulation results indicated that the evaporation depended on the DNA sequence. The observed changes can be divided into four parts: (i) vaporization mode, (ii) evaporation flux, (iii) mechanism of single-strand placement on the surface, and (iv) consideration of remaining single strands after evaporation. Our simulation observations indicated different evaporation modes for thymine biodroplets as compared to those for other biodroplets. The evaporation of the thymine biodroplets occurred with an increase in the contact angle, while that of the other biodroplets occur in a constant contact angle mode. Moreover, thymine biodroplets generate the lowest contact line compared to other single strands, and it is always placed far away from the centre of the droplets during evaporation. Investigating variations in the evaporation flux shows that thymine has the highest evaporation flux and guanine has the lowest. Moreover, during initial evaporation, the flux of evaporation increases at the triple point of the biodroplets containing thymine single strands, while it decreases in the other biodroplets. The following observation was obtained from the study of the placement of single strands on the substrate: guanine and thymine interacted slower than other single strands during evaporation with graphene, adenine single strand had a higher folding during evaporation, and guanine single strand showed the lowest end-to-end distance. The investigation of single-strand DNA after evaporation shows that adenine produces the most stable structure at the end of evaporation. In addition, cytosine is the most stretched single-strand DNA due to its lack of internal π–π stacking and hydrogen bonding. Therefore, cytosine single strand is more accessible for use in microarrays to detect target single strands.


Recommended Literature
- [1] One-dimensional potential energy functions in vibrational spectroscopy
- [2] Mechanistic study of electrochemical treatment of basic green 4 dye with aluminum electrodes through zeta potential, TOC, COD and color measurements, and characterization of residues
- [3] Study of the influence of the metal complex on the cytotoxic activity of titanocene-functionalized mesoporous materials†
- [4] Facile fabrication of graphene devices through metalloporphyrin induced photocatalytic reduction†
- [5] Self-assembly in water of the sodium salts of meso-sulfonatophenyl substituted porphyrins
- [6] Gas-chromatographic study of methylstyrenes in the light-oil fraction of coal distillate using selective hydrogenation
- [7] A rapid and naked-eye visible rhodamine 6G-based chemosensor for sensitive detection of copper(ii) ions in aqueous solution†
- [8] New type of complex alkali and alkaline earth metal borates with isolated (B12O24)12− anionic group†
- [9] Engineered 3D environments to elucidate the effect of environmental parameters on drug response in cancer†
- [10] P(OC6H3But2-2,4)2N(Me)CON(Me)PPh2: the facile route to an unsymmetrically substituted bisphosphinourea

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 175069-96-2
-
CAS no.: 124387-19-5
-
CAS no.: 137361-05-8
-
CAS no.: 14919-36-9









